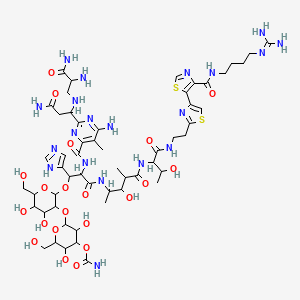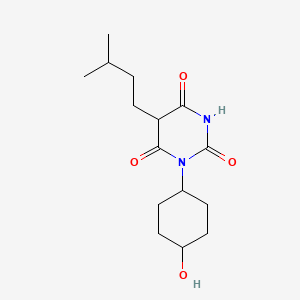
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid is a synthetic compound belonging to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for anesthesia and treatment of various neurological disorders. This particular compound features a unique structure with a hydroxycyclohexyl group and an isopentyl side chain, which may contribute to its distinct pharmacological properties.
準備方法
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves several steps:
Starting Materials: The synthesis begins with cyclohexanone and isopentyl bromide.
Formation of 4-Hydroxycyclohexanone: Cyclohexanone undergoes hydroxylation to form 4-hydroxycyclohexanone.
Alkylation: The 4-hydroxycyclohexanone is then alkylated with isopentyl bromide under basic conditions to introduce the isopentyl group.
Barbituric Acid Formation: The alkylated product is then reacted with urea and malonic acid derivatives to form the barbituric acid core structure.
Final Product: The final step involves cyclization and purification to obtain this compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The barbituric acid core can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: The compound is used in research to understand the interaction of barbiturates with biological systems, particularly their binding to GABA receptors.
Medicine: It is investigated for its potential use as an anesthetic and in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
類似化合物との比較
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the hydroxycyclohexyl and isopentyl groups in this compound provides it with unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its potential for specific receptor binding and its distinct metabolic profile, which may offer advantages in certain therapeutic applications.
特性
CAS番号 |
4400-66-2 |
|---|---|
分子式 |
C15H24N2O4 |
分子量 |
296.36 g/mol |
IUPAC名 |
1-(4-hydroxycyclohexyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)3-8-12-13(19)16-15(21)17(14(12)20)10-4-6-11(18)7-5-10/h9-12,18H,3-8H2,1-2H3,(H,16,19,21) |
InChIキー |
LXYKCFFPTGIOJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
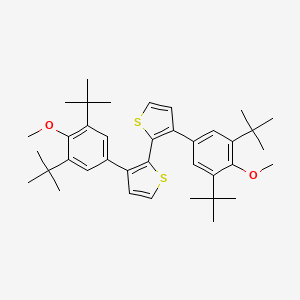
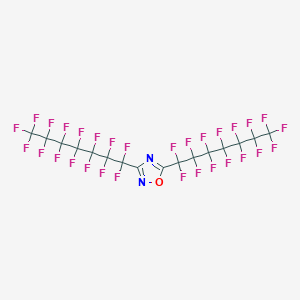
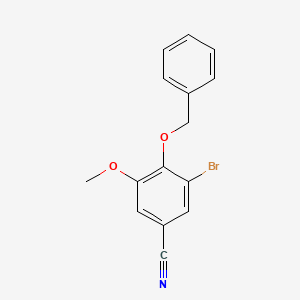
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
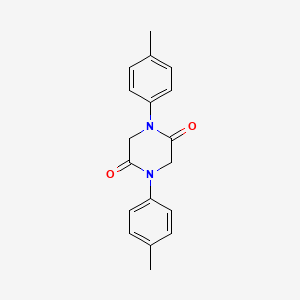
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
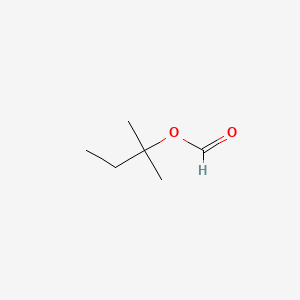
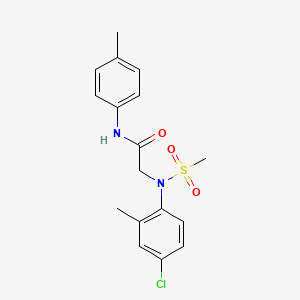
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
